Cas no 872102-12-0 (6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine)
![6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine structure](https://www.kuujia.com/scimg/cas/872102-12-0x500.png)
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridazinamine, 6-chloro-N-[(4-fluorophenyl)methyl]-
- 6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine
- 6-chloro-N-(4-fluorobenzyl)pyridazin-3-amine
- SCHEMBL22191121
- AKOS001782528
- XJB10212
- F1967-0453
- 872102-12-0
- Z108583658
- DTXSID00429070
- EN300-238066
- CCG-127410
- N-(4-fluorobenzyl)-6-chloropyridazin-3-amine
- HMS3437K05
- 6-Chloro-(n)-(4-fluorobenzyl)pyridazin-3-amine
- 6-chloro-{N}-(4-fluorobenzyl)pyridazin-3-amine
- BP-20020
- STL445597
-
- MDL: MFCD07681959
- Inchi: InChI=1S/C11H9ClFN3/c12-10-5-6-11(16-15-10)14-7-8-1-3-9(13)4-2-8/h1-6H,7H2,(H,14,16)
- InChI Key: KSLVFCHUZQYJNF-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1CNC2=NN=C(C=C2)Cl)F
Computed Properties
- Exact Mass: 237.0469032g/mol
- Monoisotopic Mass: 237.0469032g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.8Ų
- XLogP3: 2.7
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-238066-2.5g |
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine |
872102-12-0 | 95% | 2.5g |
$529.0 | 2024-06-19 | |
Chemenu | CM314982-1g |
6-Chloro-(n)-(4-fluorobenzyl)pyridazin-3-amine |
872102-12-0 | 95% | 1g |
$616 | 2023-03-07 | |
Enamine | EN300-238066-0.25g |
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine |
872102-12-0 | 95% | 0.25g |
$249.0 | 2024-06-19 | |
TRC | C349075-25mg |
6-Chloro-(n)-(4-fluorobenzyl)pyridazin-3-amine |
872102-12-0 | 25mg |
$ 115.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141410-100mg |
6-Chloro-N-(4-fluorobenzyl)pyridazin-3-amine |
872102-12-0 | 97% | 100mg |
¥1642.00 | 2024-04-27 | |
Enamine | EN300-238066-10g |
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine |
872102-12-0 | 90% | 10g |
$1163.0 | 2023-09-15 | |
1PlusChem | 1P004JV3-50mg |
3-Pyridazinamine, 6-chloro-N-[(4-fluorophenyl)methyl]- |
872102-12-0 | 90% | 50mg |
$333.00 | 2023-12-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23100-1g |
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine |
872102-12-0 | 95% | 1g |
¥1793.0 | 2024-04-16 | |
Enamine | EN300-238066-0.5g |
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine |
872102-12-0 | 95% | 0.5g |
$260.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23100-1G |
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine |
872102-12-0 | 95% | 1g |
¥ 1,643.00 | 2023-04-13 |
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine Related Literature
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Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
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4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424
Additional information on 6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine
Introduction to 6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine (CAS No. 872102-12-0)
6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 872102-12-0, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of both chloro and fluoro substituents in its molecular structure contributes to its reactivity and makes it a valuable candidate for further investigation.
The compound belongs to the pyridazine class of heterocyclic compounds, which are known for their broad spectrum of biological activities. Pyridazines have been widely studied for their role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine enhances its pharmacological profile, making it an attractive scaffold for designing novel therapeutic agents.
In recent years, there has been a growing interest in the development of fluorinated pyridazine derivatives due to their improved metabolic stability and enhanced binding affinity to biological targets. The fluorine atom in the 4-fluorophenyl moiety plays a crucial role in modulating the electronic properties of the molecule, which can influence its interactions with biological receptors. This feature makes 6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine a promising candidate for further exploration in medicinal chemistry.
Current research in the field of pharmaceutical chemistry has highlighted the importance of heterocyclic compounds in drug discovery. Pyridazine derivatives, in particular, have shown considerable promise in various preclinical studies. The structural versatility of these compounds allows for the design of molecules with tailored biological activities. For instance, studies have demonstrated that modifications at the 3-position of the pyridazine ring can significantly alter the pharmacokinetic properties of the compound.
The synthesis of 6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine involves multi-step organic reactions that require precise control over reaction conditions. The chloro and fluoro substituents must be introduced at specific positions to maintain the desired chemical and biological properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.
The compound's potential applications extend beyond traditional pharmaceuticals. It has been explored as a key intermediate in the synthesis of more complex molecules with specialized functions. For example, researchers have investigated its use in the development of agrochemicals, where pyridazine derivatives exhibit herbicidal and fungicidal properties. This versatility underscores the importance of 6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine as a building block in synthetic chemistry.
In conclusion, 6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine (CAS No. 872102-12-0) is a compound of significant interest in pharmaceutical and synthetic chemistry. Its unique structural features and potential biological activities make it a valuable asset for drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents and other chemical products.
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